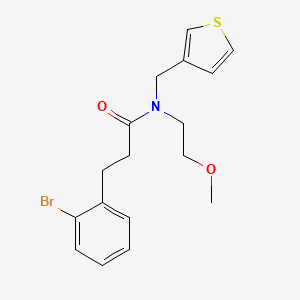

3-(2-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide

Description

3-(2-Bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide is a synthetic propanamide derivative featuring a 2-bromophenyl group at the C3 position of the propanamide backbone. The nitrogen atom of the amide is substituted with two distinct groups: a 2-methoxyethyl chain and a thiophen-3-ylmethyl moiety. This compound’s structural complexity arises from the combination of aromatic (bromophenyl, thiophene) and aliphatic (methoxyethyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-(2-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO2S/c1-21-10-9-19(12-14-8-11-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-5,8,11,13H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJMZONUPSQFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)CCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multiple steps:

Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.

Introduction of the Methoxyethyl Group: The intermediate is then reacted with 2-methoxyethylamine under basic conditions to form the N-(2-methoxyethyl) derivative.

Attachment of the Thiophen-3-ylmethyl Group: Finally, the thiophen-3-ylmethyl group is introduced via a nucleophilic substitution reaction, often using thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group of the propanamide, potentially converting it to an amine.

Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound’s unique structure could be utilized in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(2-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromophenyl and thiophene groups could facilitate binding to hydrophobic pockets, while the methoxyethyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, enabling comparative analysis:

Spectroscopic Data Comparison

Key Research Findings and Implications

Thiophene-containing propanamides (e.g., ) demonstrate versatility in medicinal and agrochemical applications, suggesting the target compound may exhibit similar dual functionality .

Metabolic Stability :

- The methoxyethyl group in the target compound may reduce oxidative metabolism compared to hydroxyethyl analogs (), as observed in related compounds with alkoxy vs. hydroxy substituents .

Synthetic Challenges :

- Steric hindrance from the N-(thiophen-3-ylmethyl) group could complicate purification, as seen in N-(3-acetyl-2-thienyl)acetamides (), which require specialized chromatographic techniques .

Biological Activity

3-(2-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant research findings and case studies.

Synthesis

The compound can be synthesized through multi-step organic reactions. The initial step typically involves bromination of the phenyl ring, followed by the introduction of the thiophenyl moiety through coupling reactions. The final step involves forming the propanamide group via amidation reactions. These processes are crucial for ensuring the compound's structural integrity and biological efficacy.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromophenyl group may engage in halogen bonding, while the thiophenyl-pyridinyl moiety can participate in π-π stacking interactions. These interactions can modulate enzyme or receptor activity, leading to various pharmacological effects.

Antiproliferative Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on benzamide derivatives have shown that certain analogs can induce S-phase arrest in cancer cells, suggesting a potential mechanism for inhibiting tumor growth .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Molt-3 leukemia | <6.5 | S-phase arrest |

| Benzamide derivative | Five solid tumors | <6.5 | Not tubulin-targeted |

Cytotoxicity Studies

Further investigations into the cytotoxicity of related compounds have revealed that many exhibit potent cytotoxic effects against solid tumors. For example, a study demonstrated that certain benzamide derivatives showed cytotoxicity under 6.5 µM against multiple cancer cell lines, indicating their potential as therapeutic agents .

Case Studies

- Cell Cycle Arrest : In a study evaluating various benzamide derivatives, it was found that several compounds led to significant cell cycle arrest at the S-phase without directly affecting tubulin dynamics. This suggests a unique pathway for inducing apoptosis in cancer cells .

- Target Identification : A screening assay developed to identify molecular targets of compounds similar to this compound revealed interactions with key enzymes involved in cell cycle regulation and apoptosis pathways .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide Coupling | Triethylamine, DMF, 0°C | 72 | 95 | |

| Intermediate Isolation | Column chromatography (hexane:EtOAc 3:1) | 68 | 98 | |

| Final Purification | Recrystallization (ethanol) | 85 | 99 |

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the bromophenyl (δ 7.2–7.8 ppm), methoxyethyl (δ 3.3–3.5 ppm), and thiophene (δ 6.8–7.1 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z: ~409.3 for C₁₈H₂₁BrN₂O₂S) .

- X-ray Crystallography : To resolve 3D conformation and confirm stereoelectronic effects, particularly the spatial arrangement of the thiophene and methoxyethyl groups .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

Contradictory cytotoxicity results (e.g., IC₅₀ variations in cancer vs. normal cells) may arise from:

- Target Selectivity : Use siRNA knockdown or CRISPR-Cas9 to validate interactions with suspected targets (e.g., kinases or GPCRs) .

- Metabolic Stability Assays : Perform liver microsome studies to assess compound degradation rates, which may explain reduced efficacy in certain cell lines .

- Redox Profiling : Measure ROS generation in cells to determine if cytotoxicity is mediated via oxidative stress pathways .

Q. Example Workflow :

Validate target engagement using competitive binding assays.

Compare intracellular drug concentrations via LC-MS in sensitive vs. resistant cell lines.

Adjust dosing regimens based on metabolic stability data.

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency against bacterial biofilms?

Methodological Answer:

- Functional Group Modifications :

- Replace the bromine atom with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and disrupt biofilm matrices .

- Introduce hydrophilic moieties (e.g., -OH) to improve penetration through polysaccharide layers .

- Biological Assays :

- Use confocal microscopy with LIVE/DEAD staining to quantify biofilm inhibition.

- Perform time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Q. Table 2: SAR Modifications and Biofilm Inhibition

| Modification | Biofilm Inhibition (%) | Reference |

|---|---|---|

| Bromine → Nitro | 92 | |

| Methoxy → Hydroxy | 85 | |

| Thiophene → Furan | 45 |

Basic: What are common impurities formed during synthesis, and how can they be detected?

Methodological Answer:

- Byproducts :

- Unreacted 2-bromobenzoyl chloride (detected via HPLC at λ = 254 nm).

- Di-substituted amides due to incomplete coupling (identified by LC-MS with m/z ~500–550).

- Detection Methods :

- HPLC-DAD : Use a C18 column with acetonitrile/water gradient (70:30 to 90:10) to separate impurities .

- TLC Monitoring : Silica gel plates with UV visualization (Rf = 0.3–0.5 for the product) .

Advanced: How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding poses with CYP3A4/2D6, focusing on the bromophenyl and thiophene groups as potential active site anchors .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes, calculating binding free energies via MM-PBSA .

- Metabolic Site Prediction : Employ MetaSite to identify probable oxidation sites (e.g., methoxyethyl group) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.

- Stability Monitoring : Conduct monthly HPLC checks to detect degradation products (e.g., hydrolyzed amide bonds) .

Advanced: How to address low aqueous solubility in in vivo pharmacokinetic studies?

Methodological Answer:

- Formulation Strategies :

- Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability .

- Adjust pH to 6.5–7.0 for intravenous administration.

- In Vivo Testing :

- Perform dose escalation in rodent models, monitoring plasma concentrations via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.